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Compound Name: TOFOGLIFLOZIN

Cat. No.: B8069257

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of
Tofogliflozin in chronic kidney disease (CKD) studies, drawing from both preclinical and
clinical investigations. This document includes summaries of quantitative data, detailed
experimental protocols, and visualizations of key signaling pathways and workflows to support
further research and drug development in this area.

Introduction

Tofogliflozin is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein
primarily responsible for glucose reabsorption in the proximal tubules of the kidneys.[1] By
inhibiting SGLT2, Tofogliflozin promotes urinary glucose excretion, thereby lowering blood
glucose levels.[1] Beyond its glycemic control, Tofogliflozin has garnered attention for its
potential renoprotective effects, which are of significant interest in the management of chronic
kidney disease, particularly in patients with type 2 diabetes.[2][3] This document outlines the
methodologies and findings from key studies investigating the use of Tofogliflozin in the
context of CKD.
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The following tables summarize the quantitative data from preclinical and clinical studies on the
effects of Tofogliflozin on key renal and metabolic parameters.

Preclinical Studies in Animal Models of Diabetic Kidney
Disease
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Tofogliflozin
Animal Model Dose & Duration Key Findings Reference
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glucosaminidase

activity.

Clinical Studies in Patients with Diabetic Kidney Disease
RESTORE-nephropathy Study[8][9]

Baseli Week 24 (1st Week 36 Week 60 (Re-
aseline
Parameter Administration (Withdrawal) administration
(Mean * SE)
) (Mean * SE) (Mean * SE) ) (Mean * SE)
Urinary Albumin-
to-Creatinine
, 265.6 + 48.0 165.7 £ 34.0 228.3+45.4 162.9 + 36.3
Ratio (UACR)
(mg/gCr)
Hemoglobin Alc
76%0.1 7.2+0.1 7.7+0.1 7.3+0.1*
(HbALc) (%)
Body Weight (kg) 73.0+2.3 704 +2.2 71.3+2.2 69.8 + 2.2%**
Systolic Blood
Pressure 131.1+25 1249+26 1295+2.8 1247 £ 2.9
(mmHg)
Estimated
Glomerular
Filtration Rate 69.9+3.1 65.5 + 3.0** 68.0+3.1 66.2 + 3.2
(eGFR)

(mL/min/1.73m?2)

p <0.05, **p <
0.01, ***p <
0.001 for
intragroup
comparisons with

baseline.

Experimental Protocols
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Preclinical Animal Study Protocol: Tofogliflozin in KK-Ay
Mice
This protocol is based on a study investigating the effects of Tofogliflozin on diabetic kidney

disease progression in a mouse model.[4]

1. Animal Model:

Male KK-Ay mice (a model for type 2 diabetes) and control KK mice, 5 weeks old.

N

. Tofogliflozin Administration:

At 7 weeks of age, KK-Ay mice are started on a diet containing 0.015% Tofogliflozin for 8
weeks.

Control KK-Ay mice receive a standard diet.

3. Experimental Workflow:
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Start: 5-week-old KK-Ay mice

Acclimatization (2 weeks)

i

Initiate Tofogliflozin Treatment (0.015% in diet) at 7 weeks of age

i

Treatment Period (8 weeks)

|

Weekly Monitoring: Endpoint at 15 weeks of age:
- Body weight - Blood and urine collection
- Food and water intake - Kidney tissue harvesting

Click to download full resolution via product page

Preclinical study workflow for Tofogliflozin administration in KK-Ay mice.

4. Biochemical Measurements:

Urine Albumin-to-Creatinine Ratio (UACR): 24-hour urine is collected using metabolic cages.
UACR is measured using a suitable immunoassay analyzer.

Hemoglobin Alc (HbAlc): Blood samples are collected at the beginning and end of the study
for HbAlc analysis.

($2]

. Histological Analysis:

Kidney tissues are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.
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» Immunohistochemistry: Sections are stained with antibodies against markers of inflammation
(e.g., MCP-1), kidney injury (e.g., KIM-1), and fibrosis.

o Morphometric Analysis: Glomerular and mesangial areas are quantified using image analysis
software.

Clinical Study Protocol: TRUTH-DKD Trial

This protocol outlines the design of the ongoing TRUTH-DKD trial, a multicenter, randomized,
open-label, controlled study.[10][11][12]

1. Study Population:
e 120 participants with type 2 diabetes and diabetic kidney disease.

e Inclusion Criteria: eGFR = 30 mL/min/1.73 m? and UACR between 30 and 2000 mg/gCr.[10]
[11]

o Exclusion Criteria: History of SGLT2 inhibitor use within 3 months.[8]
2. Study Design:
o Participants are randomized (1:1) to receive either Tofogliflozin (20 mg/day) or Metformin.

« Stratification: Based on baseline UACR (<300 or =300 mg/gCr), eGFR (<60 or 260
mL/min/1.73 m2), and age (<65 or =65 years).[10]

3. Study Endpoints:
e Primary Endpoint: Change in UACR from baseline at 52 weeks.[10][11]

e Secondary Endpoints: Changes in UACR at 26 and 104 weeks, slope of eGFR decline, and
changes in HbAlc, body weight, and blood pressure.[10]

4. Clinical Trial Workflow:

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8122991/
https://pubmed.ncbi.nlm.nih.gov/37904562/
https://pubmed.ncbi.nlm.nih.gov/41252113/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8122991/
https://pubmed.ncbi.nlm.nih.gov/37904562/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12057378/
https://www.benchchem.com/product/b8069257?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8122991/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8122991/
https://pubmed.ncbi.nlm.nih.gov/37904562/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8122991/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8069257?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Screening of Patients with T2D and DKD

Enrollment (n=120)

:

Randomization (1:1)

'

Tofogliflozin (20 mg/day) Metformin

' '

Follow-up at 26, 52, and 104 weeks

i

Primary Endpoint Analysis: Secondary Endpoint Analysis:
Change in UACR at 52 weeks Changes in eGFR, HbAlc, etc.

Click to download full resolution via product page
Workflow of the TRUTH-DKD clinical trial.

Signaling Pathways

The renoprotective effects of Tofogliflozin are believed to be mediated through multiple
signaling pathways, primarily by mitigating the downstream effects of hyperglycemia in the

renal tubules.

Tofogliflozin's Mechanism of Action in Renal Proximal
Tubule Cells
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Tofogliflozin's inhibition of SGLT2 in the proximal tubule leads to a reduction in intracellular
glucose, which in turn ameliorates several pathological pathways associated with diabetic
kidney disease.
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Tofogliflozin's inhibitory action on SGLT2 reduces intracellular glucose, mitigating downstream
pathological pathways.

Restoration of Tubuloglomerular Feedback

In diabetic conditions, increased glucose and sodium reabsorption in the proximal tubule leads
to reduced sodium delivery to the macula densa, causing afferent arteriole dilation and
glomerular hyperfiltration. SGLTZ2 inhibitors like Tofogliflozin can help restore this feedback

mechanism.

Hyperglycemia Tofogliflozin

Glucose & Na+ Reabsorption (via SGLT?2) Glucose & Na+ Reabsorption

i i

Increased Proximal Tubule }F Normalized Proximal Tubule

Reduced NaCl delivery Increased NaCl delivery
to Macula Densa to Macula Densa
Afferent Arteriole Dilation Afferent Arteriole Constriction

Glomerular Hyperfiltration Normalized Glomerular Filtration

Click to download full resolution via product page

Tofogliflozin helps restore tubuloglomerular feedback, leading to normalized glomerular
filtration.

Conclusion
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Tofogliflozin demonstrates promising renoprotective effects in both preclinical and clinical
settings, primarily in the context of diabetic kidney disease. Its mechanism of action extends
beyond glycemic control to include the modulation of key pathways involved in renal
pathophysiology, such as inflammation, oxidative stress, and glomerular hemodynamics. The
provided data and protocols offer a foundation for researchers and drug development
professionals to design and execute further studies to fully elucidate the therapeutic potential of
Tofogliflozin in the management of chronic kidney disease. The ongoing TRUTH-DKD trial is
anticipated to provide more definitive evidence on the comparative efficacy of Tofogliflozin in
this patient population.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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